1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
CAS No.: 839685-95-9
Cat. No.: VC21367967
Molecular Formula: C18H20ClFN2O3S
Molecular Weight: 398.9g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 839685-95-9 |
---|---|
Molecular Formula | C18H20ClFN2O3S |
Molecular Weight | 398.9g/mol |
IUPAC Name | 1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Standard InChI | InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-7-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,2,9-12H2,1H3 |
Standard InChI Key | ALIFEHLWIUKRBK-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Introduction
Structural Characteristics and Chemical Properties
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine belongs to the chemical class of sulfonylpiperazines, which are characterized by a sulfonyl group connecting a piperazine ring to another moiety. This compound specifically features a 5-chloro-2-ethoxyphenyl group attached to the sulfonyl moiety and a 2-fluorophenyl group linked to the piperazine nitrogen.
Molecular Information
Based on the chemical name and structure, the following properties can be determined:
Property | Value |
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Molecular Formula | C₁₈H₂₀ClFN₂O₃S |
Molecular Weight | 398.88 g/mol |
Structural Elements | Piperazine core, sulfonyl bridge, chloro-ethoxyphenyl group, fluorophenyl group |
Functional Groups | Ether, sulfonyl, piperazine, halides (Cl, F) |
The compound shares structural similarities with 1-(5-Chloro-2-methylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine, which has a reported molecular weight of 398.88 g/mol and formula C₁₈H₂₀ClFN₂O₃S . The key difference is in the positioning of substituents, with our target compound having 2-fluorophenyl instead of 5-fluoro-2-methoxyphenyl, and 5-chloro-2-ethoxyphenyl instead of 5-chloro-2-methylphenyl groups.
Synthetic Approaches and Preparation Methods
General Synthetic Route
The synthesis of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine likely follows established pathways for sulfonylpiperazine preparation. A typical synthetic route would involve:
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Preparation of the appropriate sulfonyl chloride (5-chloro-2-ethoxyphenylsulfonyl chloride)
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Nucleophilic substitution reaction with 1-(2-fluorophenyl)piperazine
This approach aligns with the synthetic methods described for similar compounds in the literature, such as the preparation of compound 7e (1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine) .
Detailed Reaction Scheme
The synthesis would typically proceed as follows:
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Preparation of 5-chloro-2-ethoxyphenylsulfonyl chloride from the corresponding sulfonic acid or via chlorosulfonation of 1-chloro-4-ethoxybenzene
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Reaction of the sulfonyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dry benzene or dichloromethane)
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Purification by recrystallization or column chromatography
Similar to related compounds, the reaction is expected to have good to excellent yields (typically 70-80%) .
Analytical Profile and Characterization
Spectroscopic Data
Based on structural features and data from similar compounds, the following spectroscopic characteristics would be expected:
NMR Spectroscopy
Type | Expected Signals |
---|---|
¹H NMR | - Ethoxy group: triplet (~1.2-1.4 ppm, 3H) and quartet (~3.9-4.1 ppm, 2H) - Piperazine protons: broad signals (~2.3-3.3 ppm, 8H) - Aromatic protons: complex patterns (~6.8-8.0 ppm, 7H) |
¹³C NMR | - Ethoxy carbon signals: ~14 and ~64 ppm - Piperazine carbons: ~45-51 ppm - Aromatic carbons: ~115-160 ppm - Carbon adjacent to F: doublet due to C-F coupling - Carbon adjacent to Cl: shifted downfield |
Mass Spectrometry
Parameter | Expected Value |
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Molecular Ion | m/z 398.09 [M+H]⁺ |
Fragment Ions | Loss of ethyl group, piperazine fragmentation patterns |
Isotope Pattern | Characteristic pattern due to Cl and S atoms |
IR Spectroscopy
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
Aromatic C-H stretch | 3050-3000 |
Aliphatic C-H stretch | 2980-2850 |
S=O stretching (sulfonyl) | 1350-1310 and 1160-1120 |
C-O stretch (ethoxy) | 1270-1230 |
C-F stretch | 1400-1000 |
C-Cl stretch | 800-600 |
Piperazine ring | 1150-1050 |
Potential Activity | Structural Basis | Confidence Level |
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Serotonin Receptor Binding | 2-Fluorophenyl piperazine moiety | High |
Anticancer Activity | Sulfonylpiperazine scaffold | Moderate |
Antimicrobial Properties | Halogenated aromatic rings | Moderate |
Enzyme Inhibition | Sulfonyl linkage | Moderate |
VEGFR2 Tyrosine Kinase Inhibition | Phenylpiperazine skeleton | Low |
Comparison with Structurally Related Compounds
Structural Analogs
Several structurally related compounds provide insight into how specific structural modifications might affect the properties of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine:
Key Structure-Property Relationships
Based on the analysis of related compounds, several structure-property relationships can be inferred:
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The position of the fluorine atom (2-position vs. 4-position) on the phenyl ring connected to the piperazine can significantly impact receptor binding selectivity, particularly for serotonin receptors .
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The nature of the substituent on the phenyl ring attached to the sulfonyl group (ethoxy vs. methyl) may influence both physicochemical properties and target selectivity .
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The presence of the chloro substituent likely enhances lipophilicity and may contribute to increased metabolic stability compared to non-halogenated analogs .
Future Research Directions and Applications
Suggested Experimental Studies
Based on the structural features and the properties of related compounds, the following experimental studies would be valuable for further characterization of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine:
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Comprehensive binding assays against a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes
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Evaluation of anticancer activity against various cancer cell lines, with special attention to those where similar piperazine derivatives have shown efficacy
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Investigation of potential antimicrobial properties against a range of bacterial and fungal pathogens
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Metabolic stability studies and pharmacokinetic profiling to determine the impact of the halogen substituents
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Crystallographic studies to determine the three-dimensional structure and potential binding modes with biological targets
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